

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl Benzyloxyacetate*

Cat. No.: *B142457*

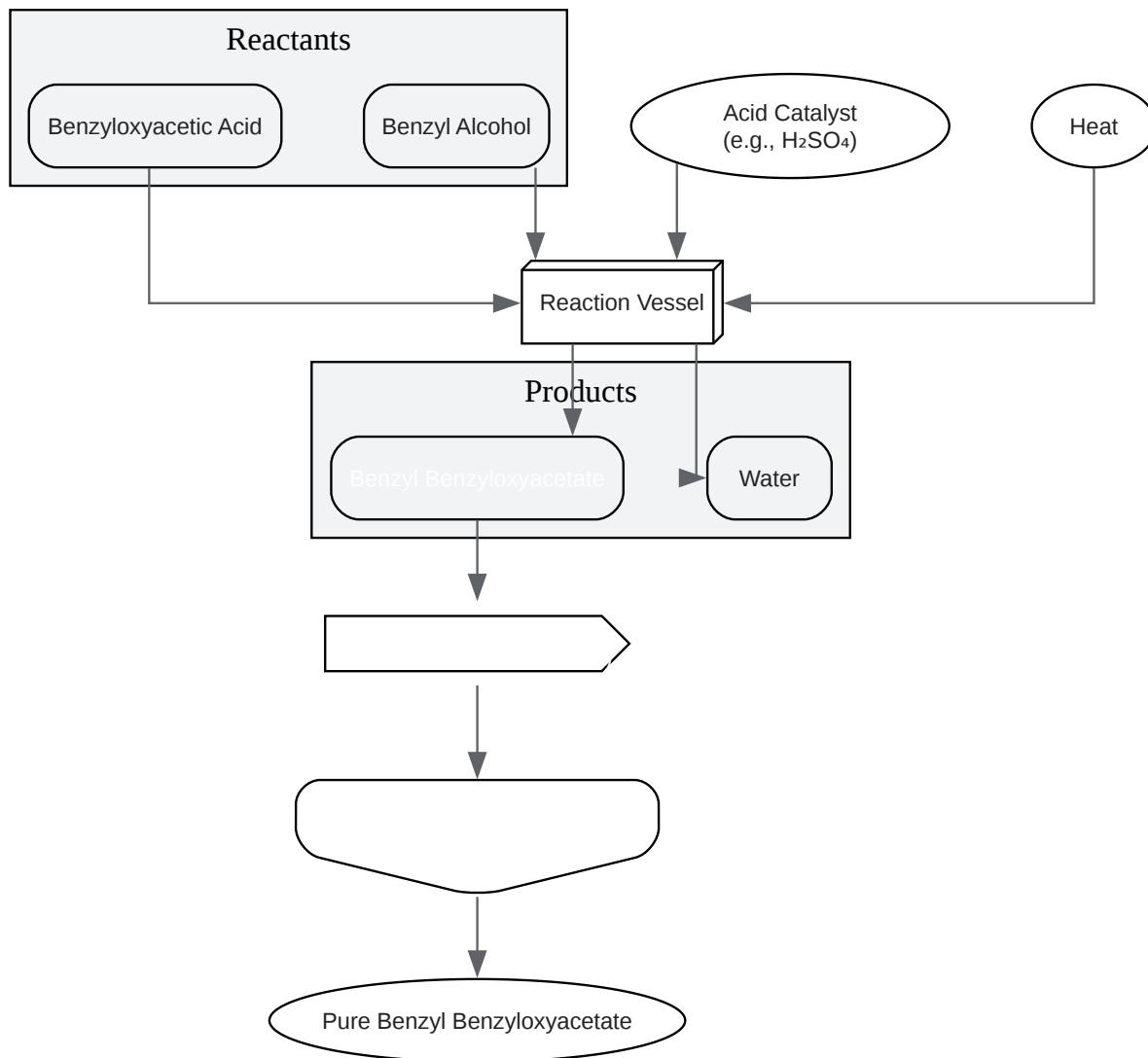
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate, with the chemical formula $C_{16}H_{16}O_3$, is an organic ester that holds potential interest for various applications in research and development, including as a building block in organic synthesis and potentially in the design of new chemical entities. This technical guide provides a comprehensive overview of its core physicochemical properties, compiled from available data. A significant challenge in characterizing this compound is the prevalence of data for the structurally similar but distinct compound, benzyl acetate. This guide focuses exclusively on **benzyl benzyloxyacetate** (CAS No: 30379-54-5).

Physicochemical Properties


The known physicochemical properties of **Benzyl Benzyloxyacetate** are summarized in the table below. It is important to note that while some data is available, comprehensive experimental values for properties such as melting point and solubility are not widely reported in the literature.

Property	Value	Source
Molecular Formula	$C_{16}H_{16}O_3$	[1]
Molecular Weight	256.3 g/mol	[1]
Appearance	Colorless to Yellow Liquid	[2]
Boiling Point	203-205 °C at 11 Torr	[1]
Density	$1.135 \pm 0.06 \text{ g/cm}^3$	[1]
Melting Point	Not available	
Solubility	Not available	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **benzyl benzyloxyacetate** is not readily available in published literature, a logical and common method for its preparation would be the Fischer esterification of benzyloxyacetic acid with benzyl alcohol. This reaction typically involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the ester product.

A generalized workflow for such a synthesis is presented below.

[Click to download full resolution via product page](#)

Generalized Synthesis Workflow

Experimental Protocol: Fischer Esterification (Hypothetical)

- Materials:

- Benzyl alcohol
- Benzyl alcohol

- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzyloxyacetic acid and benzyl alcohol, along with a suitable solvent such as toluene.
 - Add a catalytic amount of concentrated sulfuric acid to the mixture.
 - Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude **benzyl benzyloxyacetate** by vacuum distillation.

Spectral Data

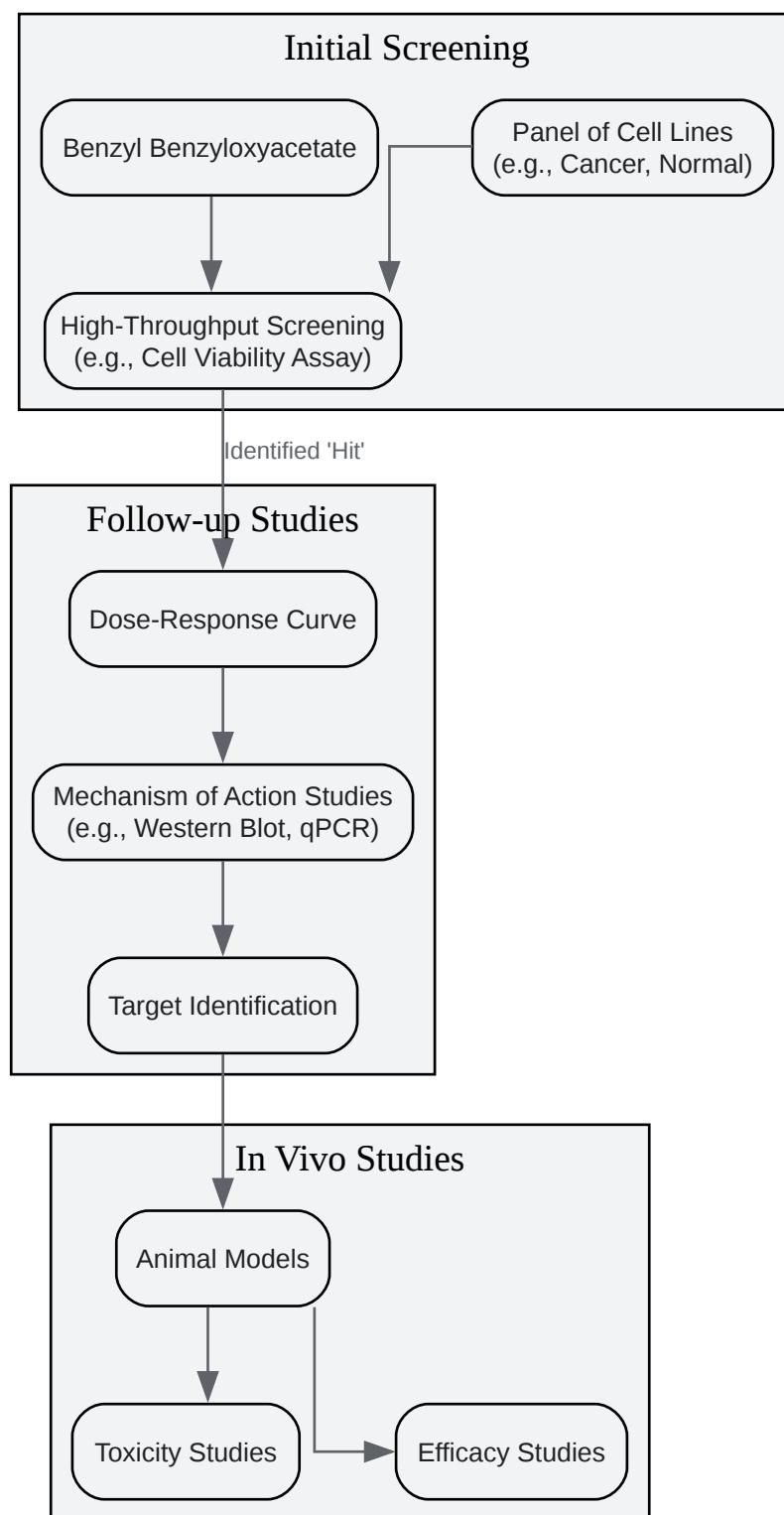
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **benzyl benzyloxyacetate** are not widely available in public databases. Researchers are advised to

acquire this data on their synthesized or acquired samples for unambiguous identification. The expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the methylene protons of the acetate moiety. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The two sets of benzylic protons (-CH₂-) would appear as singlets, likely in the range of 4.5-5.5 ppm. The methylene protons of the acetate group (-OCH₂CO-) would also be expected to appear as a singlet, likely in the range of 4.0-4.5 ppm.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester group (around 170 ppm), the aromatic carbons (in the 127-138 ppm range), and the aliphatic carbons of the benzyl and acetate moieties (in the 60-80 ppm range).

Infrared (IR) Spectroscopy (Predicted)


The IR spectrum of **benzyl benzyloxyacetate** is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching bands, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 256 would be expected. Common fragmentation patterns for benzyl esters may include the loss of the benzyloxycarbonyl group or cleavage to form the tropylidium ion (m/z 91).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activities or associated signaling pathways of **benzyl benzyloxyacetate**. Further research is required to explore its potential pharmacological or toxicological profile. A general workflow for screening a novel compound for biological activity is depicted below.

[Click to download full resolution via product page](#)

Biological Activity Screening Workflow

Conclusion

This technical guide provides a summary of the currently available physicochemical properties of **benzyl benzyloxyacetate**. While some fundamental data has been established, there remain significant gaps in the experimental characterization of this compound, particularly concerning its melting point, solubility, and comprehensive spectral data. Furthermore, its biological profile is at present unknown. The information and generalized protocols provided herein are intended to serve as a valuable resource for researchers and professionals in guiding future studies to fully elucidate the properties and potential applications of this molecule. It is strongly recommended that researchers independently verify the properties of any synthesized or acquired samples of **benzyl benzyloxyacetate** through rigorous analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl Benzyloxyacetate,30379-54-5-Amadis Chemical [amadischem.com]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Benzyl Benzyloxyacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142457#physicochemical-properties-of-benzyl-benzyloxyacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com